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molecular formula C9H18 B8746837 7-Methyl-1-octene CAS No. 13151-06-9

7-Methyl-1-octene

Cat. No. B8746837
M. Wt: 126.24 g/mol
InChI Key: YKHFZRXJMPLNTJ-UHFFFAOYSA-N
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Patent
US04036858

Procedure details

Under a protective gas, 20 g. (0.82 gram atom) of magnesium filings in 150 ml. of tetrahydrofuran is charged into a 1-liter three-necked flask. Within about 60 minutes, 120 g. (0.73 mole) of 1-bromo-4-methylpentane in 270 ml. of tetrahydrofuran is added dropwise to the reaction mixture so that a reaction temperature of 60° C. evolves. The agitation is continued for another 11/2 hours at 50° C. The thus-formed Grignard compound is separated from the unreacted magnesium by means of a glass pipette and transferred into a dropping funnel placed on top of a 2-liter three-necked flask. This flask is to be used for dissolving 84.0 g. (0.7 mole) of allyl bromide in 620 ml. of tetrahydrofuran and for combining this solution with 2.5 millimoles of Li2CuCl4 (as a 0.1-molar solution in THF). Within 60 minutes, the Grignard solution is to be dropped under stirring to this mixture, which latter has been cooled to -10° to -5° C. The reaction mixture is maintained at 0° C. for another 11/2 hours before Grignard compound is gently decomposed with saturated ammonium chloride solution (or about 50 ml. of water). The organic phase is separated, the residue is extracted repeatedly with ether, and the combined, olefin-containing phases are dried over sodium sulfate. After the solvents have been evaporated, 7-methyl-1-octene can be obtained in the pure form by fractionation over a Vigreux attachment or a column:
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.73 mol
Type
reactant
Reaction Step Four
Quantity
0.7 mol
Type
reactant
Reaction Step Five
[Compound]
Name
Li2CuCl4
Quantity
2.5 mmol
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Yield
60%

Identifiers

REACTION_CXSMILES
[Mg].Br[CH2:3][CH2:4][CH2:5][CH:6]([CH3:8])[CH3:7].[CH2:9](Br)[CH:10]=[CH2:11].[Cl-].[NH4+]>C1COCC1.O>[CH3:7][CH:6]([CH3:8])[CH2:5][CH2:4][CH2:3][CH2:11][CH:10]=[CH2:9] |f:3.4|

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.73 mol
Type
reactant
Smiles
BrCCCC(C)C
Step Five
Name
Quantity
0.7 mol
Type
reactant
Smiles
C(C=C)Br
Step Six
Name
Li2CuCl4
Quantity
2.5 mmol
Type
reactant
Smiles
Step Seven
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring to this mixture, which latter
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at 50° C
CUSTOM
Type
CUSTOM
Details
The thus-formed Grignard compound is separated from the unreacted magnesium by means of a glass pipette
CUSTOM
Type
CUSTOM
Details
transferred into a dropping funnel
CUSTOM
Type
CUSTOM
Details
placed on top of a 2-liter three-necked flask
CUSTOM
Type
CUSTOM
Details
This flask is
DISSOLUTION
Type
DISSOLUTION
Details
for dissolving 84.0 g
WAIT
Type
WAIT
Details
Within 60 minutes
Duration
60 min
ADDITION
Type
ADDITION
Details
to be dropped
TEMPERATURE
Type
TEMPERATURE
Details
has been cooled to -10° to -5° C
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted repeatedly with ether
ADDITION
Type
ADDITION
Details
olefin-containing phases
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After the solvents have been evaporated

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
CC(CCCCC=C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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